rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylicacid
Description
rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS: 1067239-25-1) is a bicyclic compound featuring a fused pyrrolidine-pyrimidine scaffold with a carboxylic acid group at position 3 and a ketone at position 1. Its molecular formula is C₁₀H₁₇NO₅ (molecular weight: 231.25 g/mol), and it exists as a racemic mixture due to its chiral centers at positions 3R and 4aR . The compound’s octahydro structure (fully saturated bicyclic system) distinguishes it from simpler pyrrolo[1,2-c]pyrimidine derivatives. It is classified as a "building block" in organic synthesis, likely used in pharmaceutical research for its structural resemblance to bioactive proline analogs or enzyme inhibitors .
Properties
IUPAC Name |
(3S,4aS)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h5-6H,1-4H2,(H,9,13)(H,11,12)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESPWRZQRDPKFJ-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC(=O)N2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](NC(=O)N2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization involving the relocation of heteroatoms within the ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light. Another method involves the catalytic photoredox C-H arylation of pyrimidine derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions include various substituted pyrrolo-pyrimidine derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Additionally, it is used in the development of fluorescent sensors and labeling agents in bioorganic chemistry .
Mechanism of Action
The mechanism of action of rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA or RNA, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below compares key features of rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid with related pyrrolo-pyrimidine derivatives:
Key Observations:
Saturation and Chirality : The target compound is fully saturated (octahydro), unlike the unsaturated analogs (e.g., Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid). Its racemic nature contrasts with enantiopure derivatives like the (R)-configured compound in .
Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free acids.
Ring Fusion : The [1,2-a] vs. [1,2-c] fusion in alters ring connectivity, affecting molecular shape and binding interactions.
Biological Activity
The compound rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a member of the pyrrolidine and pyrimidine family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer and antimicrobial properties, through a review of relevant literature and research findings.
Chemical Structure and Properties
The chemical structure of rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid can be represented as follows:
- Molecular Formula : C₈H₁₁N₃O₃
- IUPAC Name : rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
This compound features a pyrrolidine ring fused with a pyrimidine moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of various derivatives related to this compound. A notable study utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of related compounds. The findings indicated that certain structural modifications significantly influenced anticancer activity:
| Compound | Viability (%) | Comments |
|---|---|---|
| Starting compound | 78–86% | Weak anticancer activity |
| Hydrazone derivative | 64% | Enhanced activity with 4-chlorophenyl substitution |
| 4-dimethylamino phenyl derivative | 50% | Most potent anticancer activity observed |
The study revealed that the incorporation of specific substituents could enhance the cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid and its derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens. The results demonstrated varying degrees of effectiveness against clinically significant strains such as:
- Klebsiella pneumoniae
- Escherichia coli
- Pseudomonas aeruginosa
The compounds exhibited structure-dependent antimicrobial activity, suggesting that modifications in their chemical structure could enhance their efficacy against resistant strains .
Case Study 1: Anticancer Efficacy
A study reported on the synthesis and evaluation of a series of pyrrolidine derivatives related to rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylic acid. The derivatives were tested in vitro using A549 cells. The results indicated that certain derivatives significantly reduced cell viability compared to controls.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial potential of these compounds against resistant bacterial strains. The study employed standard disk diffusion methods to assess the inhibition zones produced by different concentrations of the compounds. Results indicated promising antimicrobial properties with some derivatives showing effective inhibition against multiple pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
